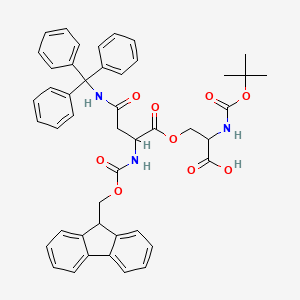

Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)

Description

The Evolution of Orthogonal Protecting Group Strategies in Peptide Chemistry

The synthesis of a peptide requires the sequential formation of amide bonds between amino acids. To prevent uncontrolled polymerization and ensure the correct sequence, the reactive functional groups of the amino acids—the α-amino group, the C-terminal carboxyl group, and any reactive side chains—must be temporarily masked or "protected". nih.gov The success of peptide synthesis hinges on the ability to selectively remove these protecting groups at specific stages of the synthesis without disturbing other protected functionalities.

This requirement led to the concept of orthogonality in protecting group strategies. iris-biotech.de An orthogonal system comprises multiple classes of protecting groups within the same molecule that can be removed by different chemical mechanisms, allowing for the deprotection of one site while leaving others intact. iris-biotech.debiosynth.com

Early peptide synthesis relied on strategies that were not truly orthogonal, often employing groups that were both removed by acidolysis but with different reaction kinetics. researchgate.net A major evolutionary leap was the development of two dominant, largely orthogonal strategies for solid-phase peptide synthesis (SPPS): the tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) scheme and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) scheme. nih.govresearchgate.net The Fmoc/tBu strategy, in particular, offered a truly orthogonal combination where the temporary Nα-Fmoc group is removed by a base, while the permanent side-chain tBu-based groups are removed by acid at the end of the synthesis. ub.edu This evolution towards greater orthogonality has enabled the routine synthesis of increasingly long and complex peptides. nih.gov

Significance of Complex Protected Amino Acid Derivatives as Synthetic Building Blocks

As synthetic targets have grown in complexity, the use of single protected amino acids as the sole building blocks has revealed certain limitations. The stepwise addition of amino acids can be inefficient for long peptides or for sequences prone to aggregation and difficult couplings. google.com This has driven the development and use of more complex, pre-formed building blocks, such as protected dipeptides, tripeptides, and other modified amino acid derivatives. nih.govrsc.org

These advanced building blocks offer several advantages:

Overcoming Difficult Sequences: Certain peptide sequences, particularly those rich in hydrophobic residues, are prone to forming stable secondary structures and aggregating on the solid support, which hinders subsequent reactions. google.com The incorporation of specialized building blocks can disrupt these interactions. nih.gov

Reduced Side Reactions: Stepwise synthesis can lead to the accumulation of deletion sequences and other impurities. Using larger, purified fragments can improve the purity of the final product.

Suppression of Racemization: The risk of racemization at the C-terminal residue is a significant concern during the coupling of peptide fragments. Specially designed building blocks can minimize this side reaction. peptide.compeptide.com

The use of such complex derivatives represents a shift from simple linear assembly to a more convergent and strategic approach, essential for the synthesis of small proteins and highly modified peptides. acs.orgnih.gov

Contextualizing Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) within Modern Chemical Synthesis Paradigms

The compound Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) is a prime example of a complex synthetic building block designed to overcome specific synthetic hurdles. It is best described as a protected isoacyl dipeptide , a class of compounds also known as depsipeptide building blocks. peptide.comadvancedchemtech.com Its structure is unique: instead of a standard amide bond, the carboxyl group of the asparagine derivative is ester-linked to the side-chain hydroxyl group of the serine.

This depsipeptide structure is a strategic modification. The presence of the ester bond in the backbone disrupts the hydrogen-bonding patterns that lead to peptide aggregation and poor solubility during synthesis. peptide.com These building blocks are particularly useful for navigating "difficult sequences." peptide.commerckmillipore.com After the peptide chain has been assembled and purified under standard acidic conditions (in which the ester bond is stable), a key transformation can be induced. By adjusting the pH to mildly basic conditions (pH > 7.4), the molecule undergoes a spontaneous and intramolecular O→N acyl shift , which seamlessly converts the ester linkage into a native amide bond, yielding the desired peptide sequence. peptide.compeptide.com

The selection of protecting groups in this compound is highly strategic, creating a multi-layered orthogonal system:

Boc (tert-Butoxycarbonyl): Protects the Nα-terminus of serine and is removable under acidic conditions. americanpeptidesociety.org

Fmoc (9-Fluorenylmethyloxycarbonyl): Protects the Nα-terminus of asparagine and is removable under basic conditions (e.g., piperidine). americanpeptidesociety.org

Trt (Trityl): Protects the side-chain amide of asparagine. This is crucial for preventing dehydration and aspartimide formation, a common side reaction with asparagine during activation. nbinno.com The Trt group is acid-labile.

This combination allows for sophisticated synthetic manipulations, such as its use in fragment condensation strategies where different parts of a larger molecule require distinct deprotection conditions.

| Protecting Group | Protected Moiety | Lability | Purpose in the Compound |

| Boc | Nα-Serine | Acid (TFA) | Temporary or permanent protection of the serine N-terminus. |

| Fmoc | Nα-Asparagine | Base (Piperidine) | Orthogonal protection, used during the synthesis of the building block itself. |

| Trt | Side-chain Amide (Asn) | Acid (TFA) | Prevents side-chain dehydration and aspartimide formation during coupling reactions. nbinno.com |

Overview of Boc and Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

The two predominant strategies in modern Solid-Phase Peptide Synthesis (SPPS) are defined by the choice of the temporary Nα-protecting group: Boc or Fmoc. americanpeptidesociety.org

Boc Chemistry: The Boc strategy was the first to be widely adopted. It uses the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.org The side-chain protecting groups (often benzyl-based) are more robust and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin support. nih.gov While effective, the repeated use of acid and the harsh final cleavage conditions can be a drawback for sensitive peptides. americanpeptidesociety.org

Fmoc Chemistry: The Fmoc strategy has become more prevalent due to its milder conditions. americanpeptidesociety.org It employs the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine (B6355638) in an organic solvent. nih.gov The side-chain protecting groups (e.g., tBu, Trt) are acid-labile and are removed simultaneously with the peptide's cleavage from the resin using TFA. iris-biotech.de This orthogonal combination avoids the use of HF and is compatible with a wider range of modified and sensitive peptides. nih.gov

Solution-Phase Methodologies: While SPPS is dominant, solution-phase synthesis remains crucial, especially for the large-scale production of shorter peptides and for the preparation of complex building blocks like Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1). bachem.com In solution-phase synthesis, all reactions occur in a homogeneous solution, and intermediates are purified after each step. This method offers greater flexibility in the choice of protecting group strategies and can minimize side reactions like racemization when preparing activated fragments. peptide.comdelivertherapeutics.com Building blocks synthesized in solution can then be incorporated into larger peptides using either SPPS or solution-phase fragment condensation techniques. springernature.com

| Feature | Boc-SPPS | Fmoc-SPPS |

| Temporary Nα-Group | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Nα-Deprotection | Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Acid-stable (e.g., Benzyl) | Acid-labile (e.g., tBu, Trt) |

| Final Cleavage | Strong Acid (e.g., HF) | Moderate Acid (e.g., 95% TFA) |

| Key Advantage | Can be better for some hydrophobic sequences prone to aggregation. biosynth.com | Milder overall conditions, avoids HF, high orthogonality. biosynth.comamericanpeptidesociety.org |

| Key Disadvantage | Harsh final cleavage step, repetitive acid treatment. americanpeptidesociety.org | Base-labile modifications are incompatible; potential for aspartimide formation. |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) | tert-Butoxycarbonyl-DL-seryl-(1)-OH N-(9-Fluorenylmethyloxycarbonyl)-DL-asparaginyl(trityl)-(1) ester |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Trt | Trityl (Triphenylmethyl) |

| Bzl | Benzyl |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| HF | Hydrofluoric acid |

| DMF | Dimethylformamide |

| SPPS | Solid-Phase Peptide Synthesis |

Properties

Molecular Formula |

C46H45N3O9 |

|---|---|

Molecular Weight |

783.9 g/mol |

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C46H45N3O9/c1-45(2,3)58-44(55)48-39(41(51)52)29-56-42(53)38(47-43(54)57-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-40(50)49-46(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,37-39H,27-29H2,1-3H3,(H,47,54)(H,48,55)(H,49,50)(H,51,52) |

InChI Key |

OTRRBKCIJWVFFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound and Its Precursors

Synthetic Routes to Boc-DL-Ser(1)-OH Derivatives

The synthesis of Boc-DL-Serine derivatives is a foundational step in the incorporation of serine into peptide chains using Boc-based solid-phase peptide synthesis (SPPS). This process involves the strategic protection of both the α-amino group and the side-chain hydroxyl group to prevent unwanted side reactions during peptide coupling.

Strategic Hydroxyl Group Derivatization in DL-Serine Analogues

Commonly employed protecting groups for the serine hydroxyl group in conjunction with Nα-Boc protection include:

Benzyl (B1604629) ether (Bzl): This is one of the most common protecting groups used in Boc chemistry. peptide.com It is introduced by reacting the Nα-Boc protected serine with benzyl bromide in the presence of a base. The benzyl group is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid) but can be cleaved by strong acids like hydrogen fluoride (B91410) or through catalytic hydrogenation.

tert-Butyl ether (tBu): The tert-butyl ether is another widely used protecting group. It offers the advantage of being removable under the same acidic conditions as the Boc group. nbinno.comgoogle.com This can simplify the final deprotection step.

Trityl (Trt) ethers: Trityl ethers are also utilized for serine side-chain protection and are known for their acid lability. peptide.com

Cyclohexyl (Chx) ether: The cyclohexyl group has been developed as a more acid-stable protecting group compared to the benzyl group, making it suitable for the synthesis of larger peptides where repeated exposure to mild acids for Boc deprotection might lead to premature cleavage of the side-chain protecting group. rsc.org

The selection of the appropriate hydroxyl protecting group is a strategic decision based on the desired orthogonality with the Nα-protecting group and the final cleavage conditions from the solid support in SPPS.

Regioselective Nα-Boc Protection Techniques

The regioselective protection of the α-amino group of DL-serine is a critical step to ensure that the amino acid can be activated at its carboxyl group for peptide bond formation without self-polymerization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under basic and nucleophilic conditions and its facile removal under moderately acidic conditions. organic-chemistry.org

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgnih.gov The reaction conditions can be tailored to be either aqueous or anhydrous.

Aqueous Conditions: In a typical procedure, DL-serine is dissolved in an aqueous solution of a base such as sodium hydroxide, sodium carbonate, or sodium bicarbonate. google.com (Boc)₂O, often dissolved in an organic solvent like dioxane or tetrahydrofuran (B95107) (THF), is then added to the reaction mixture. The pH is maintained in the alkaline range to ensure the amino group is deprotonated and thus nucleophilic enough to react with the (Boc)₂O.

Anhydrous Conditions: For substrates that are sensitive to water, anhydrous conditions can be employed. This typically involves reacting the amino acid with (Boc)₂O in an organic solvent such as methanol (B129727), dimethylformamide (DMF), or acetonitrile, with an organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). beilstein-journals.org

The regioselectivity for the Nα-amino group over the side-chain hydroxyl group is inherent to this reaction, as the amino group is a stronger nucleophile than the hydroxyl group under these conditions.

Optimization of Reaction Conditions for Precursor Synthesis

The efficiency of Boc-DL-Serine synthesis can be significantly influenced by the optimization of various reaction parameters. Key factors to consider include the choice of base, solvent system, reaction time, and the stoichiometry of the reagents.

Below is a table summarizing typical reaction parameters that can be optimized for the synthesis of Boc-DL-Serine.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Comment |

|---|---|---|---|---|

| Starting Material | DL-Serine | DL-Serine | DL-Serine | The amino acid to be protected. |

| Reagent | (Boc)₂O | (Boc)₂O | (Boc)₂O | The source of the Boc protecting group. |

| Base | Sodium Carbonate | Sodium Hydroxide | Triethylamine | Inorganic bases are common in aqueous media, while organic bases are used in anhydrous conditions. |

| Solvent | Water/Dioxane | Water/THF | Methanol | The solvent system can influence reaction rate and solubility of reagents. |

| Reaction Time | Batchwise addition over 15 hours | 16 hours | 4-6 hours | Longer reaction times may be necessary for complete conversion. |

| Temperature | Room Temperature | <20°C | 40-50°C | Temperature control can be crucial for preventing side reactions. |

Synthetic Routes to Fmoc-DL-Asn(Trt)-(1) Derivatives

The synthesis of Fmoc-DL-Asn(Trt)-(1) is essential for incorporating asparagine into peptides using Fmoc-based solid-phase peptide synthesis. This methodology requires the protection of the α-amino group with the base-labile Fmoc group and the side-chain amide with the acid-labile trityl group.

Trityl Protection of Asparagine Side-Chain Amide

The side-chain amide of asparagine can undergo undesirable side reactions during peptide synthesis, particularly dehydration to a nitrile when activated with carbodiimide (B86325) reagents. peptide.comnbinno.com To prevent this, the amide is often protected. The trityl (Trt) group is the preferred protecting group for the asparagine side chain in Fmoc chemistry. peptide.com

The introduction of the bulky trityl group offers several advantages:

Prevention of Side Reactions: It effectively shields the amide from dehydration. peptide.com

Improved Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents like DMF and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Asn-OH, which facilitates more efficient and reliable coupling reactions. peptide.comnbinno.com

The trityl group is typically introduced by reacting the Nα-Fmoc protected asparagine with trityl chloride in the presence of a base. The Trt group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. peptide.com This orthogonality is a cornerstone of the Fmoc/tBu synthesis strategy.

Regioselective Nα-Fmoc Protection Techniques

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino function in modern solid-phase peptide synthesis. Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, which allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. luxembourg-bio.com

The regioselective Nα-Fmoc protection of DL-asparagine (with the side chain already protected with the trityl group) is generally achieved by reacting the Nγ-trityl-DL-asparagine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base. The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane-water, with the pH maintained in the alkaline range to ensure the nucleophilicity of the α-amino group. google.com

The inherent difference in nucleophilicity between the α-amino group and any other potentially reactive functionalities ensures the high regioselectivity of the reaction.

Below is a table summarizing key aspects of the protecting groups used in the synthesis of these precursors.

| Amino Acid Precursor | Functional Group | Protecting Group | Key Features | Deprotection Conditions |

|---|---|---|---|---|

| Boc-DL-Ser(1)-OH | α-Amino | Boc (tert-Butoxycarbonyl) | Stable to base, cleaved by acid. | Trifluoroacetic Acid (TFA) |

| Side-Chain Hydroxyl | Bzl, tBu, Trt, Chx | Choice depends on desired orthogonality. | Strong acid (HF) or hydrogenation (Bzl); TFA (tBu). | |

| Fmoc-DL-Asn(Trt)-(1) | α-Amino | Fmoc (9-Fluorenylmethyloxycarbonyl) | Stable to acid, cleaved by base. | Piperidine in DMF |

| Side-Chain Amide | Trt (Trityl) | Prevents dehydration, improves solubility. | Trifluoroacetic Acid (TFA) |

Controlled Synthesis of Specific Asparagine Derivatives

The synthesis of Nα-Fmoc-Nγ-trityl-DL-asparagine (Fmoc-DL-Asn(Trt)-OH), a crucial precursor for the target complex, requires precise control to prevent undesirable side reactions. The asparagine side chain contains an amide group that is susceptible to dehydration during the activation step of peptide synthesis, which can lead to the formation of aspartimide rings. nbinno.com This, in turn, can cause epimerization and the formation of isoaspartate, reducing the purity and yield of the final product. nbinno.com

To circumvent these issues, the trityl (Trt) group is employed as a robust protecting group for the side-chain amide. nbinno.com The synthesis involves the selective protection of the γ-amide of DL-asparagine with the bulky trityl group, followed by the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Trityl group effectively shields the side chain from dehydration throughout the synthesis cycle. nbinno.com Furthermore, Fmoc-Asn(Trt)-OH exhibits excellent solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which facilitates efficient and consistent reaction kinetics. advancedchemtech.com

Industrial production of asparagine derivatives can be achieved through several methods, including chemical synthesis, fermentation, and enzymatic processes. Chemical synthesis allows for the modification of functional groups to create specific derivatives. Enzymatic synthesis, utilizing enzymes like asparagine synthetase, offers high specificity under mild conditions.

Formation and Isolation of the Boc-DL-Ser(1)-OH·Fmoc-DL-Asn(Trt)-(1) Complex/Salt

The formation of a stable complex between Boc-DL-Ser-OH and Fmoc-DL-Asn(Trt)-OH involves the principles of supramolecular chemistry, where non-covalent interactions lead to the assembly of a distinct chemical entity. This entity is likely a co-crystal or a salt, where the two different protected amino acid molecules are held together in a specific stoichiometric ratio within a crystal lattice.

Mechanisms of Intermolecular Association and Salt Formation

The association between Boc-DL-Ser-OH and Fmoc-DL-Asn(Trt)-OH is governed by intermolecular forces, primarily hydrogen bonding. Amino acids are effective co-formers in co-crystal development due to their ability to act as both hydrogen bond donors and acceptors through their amino and carboxyl groups. ekb.eg In their crystalline state, amino acids exist as zwitterions and tend to form strong, charge-assisted hydrogen-bonded chains. nih.gov

In the case of the Boc-DL-Ser-OH·Fmoc-DL-Asn(Trt)-(1) complex, the free carboxylic acid groups on both molecules are the primary sites for hydrogen bond formation. They can form strong dimeric interactions (acid-acid homosynthons) or interact with other hydrogen bond acceptors, such as the amide groups in the asparagine side chain or the urethane (B1682113) linkages of the Boc and Fmoc protecting groups. The stability of the resulting crystal lattice depends on the complementarity of these interactions. While both components are acids, the formation of an ionic salt pair is less likely than the formation of a neutral co-crystal held together by a network of hydrogen bonds.

Controlled Crystallization and Purification Techniques for Complex Formation

The formation of the complex is achieved through controlled crystallization. Diastereomeric recrystallization is a common method for separating stereoisomers. wikipedia.org Since both starting materials are DL-racemic mixtures, the resulting product is a mixture of four diastereomeric complexes: (Boc-D-Ser·Fmoc-D-Asn), (Boc-L-Ser·Fmoc-L-Asn), (Boc-D-Ser·Fmoc-L-Asn), and (Boc-L-Ser·Fmoc-D-Asn). These diastereomers have different physical properties, such as solubility, which allows for their separation. wikipedia.orgmysagestore.com

Controlled crystallization techniques are employed to selectively crystallize the desired diastereomeric complex. This can involve:

Solvent Selection: The choice of solvent is critical, as it influences the solubility of the individual components and the resulting complex. A solvent system is chosen where one diastereomer is significantly less soluble than the others, allowing it to precipitate selectively.

Temperature Control: Gradually lowering the temperature of a saturated solution can induce crystallization. The rate of cooling can affect crystal size and purity.

Seeding: Introducing a small crystal of the desired diastereomer can promote its crystallization from the solution.

Once formed, the crystalline complex is isolated and purified. Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques, such as flash chromatography on reversed-phase media (e.g., C18) or high-performance liquid chromatography (HPLC). mysagestore.comnih.govsantaisci.com

| Technique | Principle of Separation | Key Parameters | Typical Application |

|---|---|---|---|

| Diastereomeric Recrystallization | Differential solubility of diastereomers in a specific solvent. wikipedia.org | Solvent choice, temperature profile, concentration. | Large-scale separation of chiral compounds. reddit.com |

| Flash Chromatography (Reversed-Phase) | Differential partitioning of diastereomers between a stationary phase (e.g., C18) and a mobile phase. santaisci.com | Column material, solvent gradient, flow rate. | Purification of gram-scale quantities of synthetic intermediates. mysagestore.com |

| Preparative HPLC | High-resolution separation based on differential interactions with a stationary phase under high pressure. nih.gov | Column chemistry, mobile phase composition, sample load. | High-purity isolation of target compounds on a laboratory scale. |

Impact of Stoichiometry on Complex Stability and Formation

The stoichiometry, or the molar ratio of the components, is a defining characteristic of a co-crystal and is critical for its stability and successful formation. acs.org For the Boc-DL-Ser(1)-OH·Fmoc-DL-Asn(Trt)-(1) complex, the notation suggests a 1:1 molar ratio. The stability of co-crystals with different stoichiometries is dependent on the concentration of the components in the solution from which they are crystallized. acs.orgnih.gov

| Molar Ratio (Boc-Ser:Fmoc-Asn) | Expected Outcome | Rationale |

|---|---|---|

| 1:1 | Formation of the desired 1:1 co-crystal complex. | Optimal molecular packing and hydrogen bonding network for the stable crystal lattice. acs.org |

| > 1:1 | Mixture of the 1:1 co-crystal and unreacted Boc-DL-Ser-OH. | Fmoc-DL-Asn(Trt)-OH is the limiting reagent. |

| < 1:1 | Mixture of the 1:1 co-crystal and unreacted Fmoc-DL-Asn(Trt)-OH. | Boc-DL-Ser-OH is the limiting reagent. |

Innovations in Sustainable Synthetic Approaches for the Chemical Compound

The synthesis of complex molecules like protected amino acids traditionally relies on methods that generate significant chemical waste, particularly from solvents used in reaction and purification steps. advancedchemtech.comrsc.org Modern research focuses on developing "greener" and more sustainable synthetic strategies.

Key innovations applicable to the synthesis of the precursors and the final complex include:

Green Solvents: Replacing hazardous solvents like DMF and dichloromethane (B109758) (DCM) is a primary goal. Propylene carbonate has been identified as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis. rsc.org Other approaches explore water-based systems, sometimes facilitated by water-soluble protecting groups or micellar catalysis, to reduce reliance on organic solvents. nih.govgreentech.fr

Liquid-Phase Peptide Synthesis (LPPS): Tag-assisted LPPS offers a more sustainable alternative to traditional solid-phase peptide synthesis (SPPS). By avoiding solid resin supports, LPPS can reduce the consumption of solvents and excess reagents, improve reaction monitoring, and simplify scale-up processes. veranova.com

Minimal-Protection Strategies: The conventional approach requires extensive use of side-chain protecting groups, which must be removed at the end of the synthesis, often using large volumes of strong acids like trifluoroacetic acid (TFA). researchgate.net Minimal-protection SPPS (MP-SPPS) seeks to use unprotected or minimally protected amino acids where possible, drastically reducing the number of synthetic steps and the volume of hazardous deprotection reagents required. researchgate.net

Atom Economy: Convergent synthesis, where smaller, protected fragments are synthesized separately and then combined, can reduce the total number of steps and the amount of waste generated compared to a linear, step-by-step assembly. advancedchemtech.comrsc.org

These sustainable approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, lowering energy consumption, and using less hazardous materials, aligning with the principles of green chemistry. nih.govrsc.org

Stereochemical Control and Chirality in the Synthesis and Application of the Chemical Compound

Addressing Racemization Challenges in DL-Amino Acid Systems

Racemization, or the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a persistent challenge in peptide synthesis. dntb.gov.uaresearchgate.netnih.gov This issue is particularly relevant when utilizing DL-amino acid systems, where the inherent presence of both stereoisomers can be compounded by the loss of chiral integrity during synthetic manipulations. In the context of peptide synthesis involving Boc-DL-Ser-OH and Fmoc-DL-Asn(Trt)-OH, racemization primarily occurs during the carboxyl group activation step, which is necessary for peptide bond formation. peptide.com

The mechanism often involves the formation of a planar intermediate, such as an oxazolone (B7731731) or an enolate, which can be protonated from either face with equal probability, leading to a loss of the original stereochemistry. peptide.commdpi.com Several factors can exacerbate racemization:

Coupling Reagents: The choice of activating agent is critical. While effective for bond formation, some coupling reagents can promote the formation of racemization-prone intermediates. peptide.com

Base: The presence of organic bases, used for deprotection steps (like piperidine (B6355638) for Fmoc removal) or to neutralize protonated amine components, can catalyze the abstraction of the acidic α-proton, facilitating racemization. mdpi.com

Amino Acid Structure: Certain amino acids are intrinsically more susceptible to racemization. Serine, for instance, is known to be prone to racemization during activation. rsc.org Asparagine can also undergo side reactions like aspartimide formation, a process that involves the chiral α-carbon and can lead to epimerization. iris-biotech.denih.gov

Strategies to mitigate racemization in systems utilizing DL-amino acids focus on carefully controlling reaction conditions. This includes the use of coupling reagents known to suppress racemization, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives. peptide.com These additives can form active esters that are less prone to racemization than the intermediates formed by the coupling agent alone. Minimizing the activation time and controlling the temperature and base concentration are also crucial preventative measures.

Table 1: Factors Influencing Racemization in DL-Amino Acid Systems

| Factor | Influence on Racemization | Mitigation Strategies |

|---|---|---|

| Coupling Reagent | Can form highly reactive, racemization-prone intermediates. | Use of onium salt reagents (HBTU, HATU) with additives (HOBt, HOAt). |

| Base | Catalyzes α-proton abstraction, leading to planar intermediates. | Use of sterically hindered or non-nucleophilic bases; careful control of stoichiometry. |

| Temperature | Higher temperatures increase the rate of racemization. | Perform coupling reactions at lower temperatures (e.g., 0 °C). |

| Activation Time | Prolonged exposure of the activated acid increases racemization risk. | Minimize the time between activation and coupling. |

| Protecting Groups | Urethane-type protecting groups (Boc, Fmoc) are generally effective at preventing racemization via the oxazolone mechanism. | N/A |

| Amino Acid Side Chain | Serine is known to be susceptible; Asparagine can form aspartimides, leading to epimerization. | Side-chain protection (e.g., Trt for Asn); optimized coupling protocols. nih.gov |

Diastereoselective Synthesis Approaches for Enhanced Stereochemical Purity

When coupling two racemic components, such as Boc-DL-Ser-OH and Fmoc-DL-Asn(Trt)-OH, the potential outcome is a mixture of four diastereomeric dipeptides: L-Ser-L-Asn, D-Ser-D-Asn, L-Ser-D-Asn, and D-Ser-L-Asn. Achieving stereochemical purity requires diastereoselective synthesis, where one diastereomer is formed in preference to the others.

One major strategy is kinetic resolution , where one enantiomer of a racemic starting material reacts significantly faster than the other with a chiral reagent. In the context of peptide coupling, this can be achieved by using a chiral coupling agent or a chiral auxiliary. For instance, if a chiral catalyst preferentially activates the L-enantiomer of Boc-DL-Ser-OH, it would then predominantly couple with the amino components, leading to an enrichment of L-Ser-containing dipeptides. Enzymes, such as certain proteases or lipases, can also be used as highly selective catalysts for peptide bond formation, often displaying near-absolute stereoselectivity for L-amino acids. researchgate.net

Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to control the stereochemical outcome of a reaction. While less common in standard peptide coupling of this type, the principle involves attaching an auxiliary to one of the racemic amino acids. The steric and electronic properties of the auxiliary then direct the incoming amino acid to attack from a specific face, favoring the formation of one diastereomer. The auxiliary is subsequently removed.

The efficiency of these methods is highly dependent on the specific substrates and reaction conditions. Developing a successful diastereoselective synthesis requires careful screening of catalysts, solvents, and temperatures to maximize the diastereomeric excess (d.e.), which is the measure of stereochemical purity in a mixture of diastereomers.

Enantiomeric Resolution Techniques for DL-Amino Acid Components

Before diastereoselective coupling, or as an alternative to it, the racemic starting materials Boc-DL-Ser-OH and Fmoc-DL-Asn(Trt)-OH can be separated into their constituent enantiomers. This process, known as enantiomeric resolution, is a critical step for ensuring the stereochemical integrity of the final product.

Classical Resolution via Diastereomeric Salt Formation: This long-standing technique involves reacting the racemic acid (e.g., a derivative of DL-serine) with a single enantiomer of a chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the desired salt is treated with acid to release the optically pure amino acid derivative. A similar strategy can be applied to racemic amines using a chiral acid. For DL-serine, resolving agents like 2,3-dibenzoyl-D-tartaric acid have been proposed for its derivatives.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and are widely used for the resolution of amino acids and their derivatives. rsc.orgmdpi.com Common methods include:

Enantioselective Hydrolysis: A racemic ester of an amino acid (e.g., Boc-DL-Ser-OMe) is treated with an enzyme like a protease or lipase. The enzyme will selectively hydrolyze only one of the enantiomeric esters (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomeric ester (the D-form) unreacted. rsc.org The resulting acid and ester can then be easily separated.

Enantioselective Acylation: A racemic amino acid is treated with an acylating agent in the presence of an enzyme. The enzyme catalyzes the acylation of only one enantiomer, allowing for separation of the acylated and unacylated forms. mdpi.com

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. dntb.gov.uaresearchgate.net CSPs are packed with a chiral material that interacts differently with the two enantiomers of the analyte. For N-protected amino acids, macrocyclic glycopeptide-based CSPs have proven effective for achieving baseline resolution of both Boc- and Fmoc-protected racemates. nih.govplos.org This method allows for the direct separation of D- and L-forms of Boc-Ser-OH and Fmoc-Asn(Trt)-OH, providing access to enantiomerically pure starting materials.

Table 2: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, well-established technique. | Trial-and-error process to find a suitable resolving agent and crystallization conditions. |

| Enzymatic Resolution | Enzyme-catalyzed reaction of one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be issues; requires derivatization (e.g., esterification). |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds, direct separation. | Can be expensive for large-scale preparative separations. |

Influence of the Chemical Compound's Stereochemistry on Subsequent Reaction Pathways

The stereochemistry of the individual amino acid components, whether D or L, has a profound impact on subsequent reaction pathways and the properties of the resulting peptide. Incorporating a D-amino acid from either Boc-DL-Ser-OH or Fmoc-DL-Asn(Trt)-OH into a growing peptide chain can significantly alter its chemical and biological behavior.

Impact on Secondary Structure: Peptides composed exclusively of L-amino acids typically form right-handed α-helices and specific types of β-turns. The introduction of a D-amino acid disrupts these structures. However, this disruption can be synthetically useful; a D-amino acid can be strategically placed to induce specific secondary structures, such as β-hairpins or alternative turn types (e.g., type I' or II' β-turns), which would not be favored in an all-L sequence. nih.gov This conformational constraint can be a powerful tool in peptide design.

Resistance to Proteolysis: One of the most significant consequences of incorporating D-amino acids is the enhanced stability of the resulting peptide against enzymatic degradation. nih.gov Proteases, the enzymes that break down peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. A peptide containing one or more D-residues is a poor substrate for these enzymes, leading to a much longer biological half-life. mdpi.comnih.gov

Side Reaction Propensity: The stereochemistry of a residue can influence its susceptibility to side reactions. For asparagine, the formation of an aspartimide intermediate is a common side reaction during peptide synthesis, particularly under basic or acidic conditions. iris-biotech.de This cyclization can lead to epimerization at the α-carbon of the asparagine residue and also at the preceding residue. The stereochemical relationship between adjacent amino acids can affect the rate and likelihood of such intramolecular reactions.

Biological Activity: The stereochemistry of a peptide is critical for its interaction with chiral biological targets like receptors and enzymes. Replacing an L-amino acid with its D-enantiomer can drastically alter biological activity. In some cases, activity is lost because the D-isomer cannot fit into the chiral binding pocket of the receptor. nih.gov In other instances, the D-containing analogue may exhibit enhanced or entirely new activities, potentially due to a more stable conformation or different binding mode. mdpi.com For example, in a study of peptides containing the Arg-Gly-Asp-Ser sequence, replacing L-Ser with D-Ser significantly altered the peptide's binding specificity for different cell adhesion receptors. nih.gov

Advanced Analytical and Characterization Methodologies for the Chemical Compound

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules such as protected amino acids. For the Boc-DL-Ser-OH and Fmoc-DL-Asn(Trt)-OH system, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, TOCSY, HSQC) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃ is employed to assign all proton and carbon signals.

In ¹H NMR, the protons of the Boc group on serine typically appear as a sharp singlet around 1.4 ppm, while the fluorenylmethoxycarbonyl (Fmoc) group on asparagine presents a series of multiplets in the aromatic region (7.3-7.9 ppm). uzh.ch The trityl (Trt) group's aromatic protons also resonate in this region, often between 7.2 and 7.5 ppm, which can lead to signal overlap. The α-protons (α-H) of the amino acid backbones are crucial for confirming the structure and are typically found between 4.0 and 4.5 ppm. The β-protons of serine appear as a multiplet due to coupling with both the α-proton and the hydroxyl proton, while the asparagine β-protons are diastereotopic and appear as distinct multiplets.

Two-dimensional experiments are vital for resolving ambiguities. A COSY (Correlated Spectroscopy) experiment establishes proton-proton coupling networks within each amino acid residue, allowing for the tracing of connections from the amide proton (NH) to the α-H and subsequently to the side-chain protons. uzh.ch A TOCSY (Total Correlation Spectroscopy) experiment extends this correlation throughout the entire spin system of each amino acid, which is particularly useful for identifying the complete side-chain proton network. uzh.ch Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon atom, enabling the definitive assignment of the ¹³C spectrum.

High-field instruments (≥600 MHz) are preferred as they provide superior signal dispersion, which is critical for resolving the crowded aromatic regions and complex multiplets characteristic of these molecules. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Boc-DL-Ser-OH and Fmoc-DL-Asn(Trt)-OH in DMSO-d₆

| Functional Group | Proton | Boc-DL-Ser-OH (ppm) | Fmoc-DL-Asn(Trt)-OH (ppm) |

|---|---|---|---|

| Boc | C(CH₃)₃ | ~1.4 (s, 9H) | - |

| Fmoc | Aromatic H | - | ~7.3-7.9 (m, 8H) |

| CH, CH₂ | - | ~4.2-4.4 (m, 3H) | |

| Trityl (Trt) | Aromatic H | - | ~7.2-7.5 (m, 15H) |

| Amino Acid | α-H | ~4.1 (m, 1H) | ~4.4 (m, 1H) |

| β-CH₂ (Ser) | ~3.6 (m, 2H) | - | |

| β-CH₂ (Asn) | - | ~2.8 (m, 2H) | |

| NH (Amide) | ~7.0 (d, 1H) | ~8.2 (d, 1H) | |

| OH (Ser) | ~5.0 (t, 1H) | - | |

| COOH | ~12.5 (br s, 1H) | ~12.8 (br s, 1H) |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), typically utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), is essential for confirming the elemental composition and identifying impurities.

For the individual components, HRMS provides highly accurate mass measurements, allowing for the determination of their elemental formulas with a high degree of confidence. The theoretical exact mass of Boc-DL-Ser-OH (C₈H₁₅NO₅) is 205.0950 Da, and for Fmoc-L-Asn(Trt)-OH (C₃₈H₃₂N₂O₅) is 596.2311 Da. chemimpex.comnih.gov HRMS analysis would be expected to yield measured masses within a few parts per million (ppm) of these theoretical values.

Impurity profiling is another critical application. HRMS can detect and help identify potential impurities stemming from the synthesis or degradation of the compounds. Common impurities for Boc-protected amino acids include the loss of the Boc group (tert-butoxycarbonyl). For Fmoc-protected amino acids, potential impurities could involve incomplete protection or deprotection, or side reactions involving the trityl group. nih.gov For instance, the loss of the Trt group from Fmoc-DL-Asn(Trt)-OH would result in a species with a mass corresponding to Fmoc-DL-Asn-OH.

Table 2: HRMS Data for Individual Components

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Common Adducts ([M+H]⁺, [M+Na]⁺) |

|---|---|---|---|

| Boc-DL-Ser-OH | C₈H₁₅NO₅ | 205.0950 | 206.1023, 228.0842 |

Chiral Chromatography (HPLC, SFC) for Enantiomeric Excess Determination

Since the specified compound system contains DL-racemic mixtures of both serine and asparagine, chiral chromatography is paramount for separating the enantiomers (D and L forms) and determining the enantiomeric excess (e.e.). chromatographytoday.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques used for this purpose. mdpi.com

The separation is achieved using a chiral stationary phase (CSP). For protected amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) and polysaccharide-based CSPs are often effective. sigmaaldrich.com The choice of mobile phase is critical for achieving optimal separation. In reversed-phase HPLC, mixtures of water, acetonitrile, or methanol (B129727) with additives like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) are common. In SFC, supercritical CO₂ is used as the main mobile phase component, often modified with a co-solvent such as methanol or ethanol, which can lead to faster and more efficient separations.

The method involves developing a separation protocol where the D and L enantiomers of Boc-Ser-OH and Fmoc-Asn(Trt)-OH are resolved into distinct peaks. By integrating the peak areas, the ratio of the enantiomers can be accurately quantified. This is crucial for applications where stereochemical purity is important. Derivatization with a chiral reagent can also be employed to form diastereomers, which can then be separated on a standard achiral column, though direct analysis on a CSP is often preferred to avoid potential side reactions. sigmaaldrich.comresearchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecules and the nature of intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum of the compound system would exhibit characteristic absorption bands for the various functional groups. Key vibrational modes include:

O-H stretch: A broad band around 3300-3500 cm⁻¹ from the carboxylic acid and serine hydroxyl groups, indicative of hydrogen bonding. acs.org

N-H stretch: Bands in the 3200-3400 cm⁻¹ region corresponding to the amide N-H in both molecules.

C-H stretch: Aromatic C-H stretches from the Fmoc and Trt groups appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.

C=O stretch: This is a highly informative region. Multiple sharp, strong bands are expected between 1650 and 1760 cm⁻¹. These correspond to the carbonyls of the carboxylic acid, the Boc urethane (B1682113), the Fmoc urethane, and the primary amide of the asparagine side chain. The exact positions of these peaks are sensitive to the local chemical environment and hydrogen bonding. acs.orgnih.gov

Aromatic C=C stretch: Peaks around 1450-1600 cm⁻¹ are characteristic of the aromatic rings in the Fmoc and Trt groups.

By analyzing shifts in the O-H, N-H, and C=O stretching frequencies, the extent and nature of hydrogen bonding interactions within the crystal lattice or in a specific solvent can be inferred. acs.orgmdpi.com For example, strong hydrogen bonding typically causes a red-shift (lower frequency) and broadening of the O-H and N-H stretching bands.

Single-Crystal X-ray Diffraction for Elucidation of Solid-State Structure and Supramolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. creative-biostructure.comcarleton.edu If a suitable single crystal of the compound system can be grown, SCXRD can provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of both Boc-DL-Ser-OH and Fmoc-DL-Asn(Trt)-OH molecules within the crystal lattice.

Crystal Packing: How the individual molecules are arranged relative to one another in the unit cell.

Supramolecular Interactions: A detailed map of all intermolecular interactions, such as hydrogen bonds (e.g., between carboxylic acid groups, amides, and hydroxyls) and van der Waals interactions (e.g., π-stacking between the aromatic Fmoc or Trt groups). iisc.ac.in

This technique is uniquely capable of revealing how the two different molecules might co-crystallize and interact with each other. It would confirm the stoichiometry of the components in the crystal and elucidate the specific hydrogen-bonding motifs that stabilize the crystal structure. Such data is invaluable for understanding the physical properties of the solid material and for rational crystal engineering. nih.gov

Table 3: Hypothetical Crystallographic Parameters for a Co-Crystal

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 25.1 |

| c (Å) | 15.8 |

| β (°) | 95.2 |

| Z (molecules/unit cell) | 4 |

Note: These values are purely illustrative for a protected peptide/amino acid derivative and would need to be determined experimentally.

Thermal Analysis Techniques for Phase Behavior and Stability Assessment

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of the material, including its phase behavior, stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram would reveal:

Melting Point (Tₘ): A sharp endothermic peak corresponding to the melting of the crystalline material. For a co-crystal or mixture, the melting behavior can be complex.

Phase Transitions: Other solid-state phase transitions that may occur before melting.

Glass Transition (T₉): If the material can form an amorphous solid, a step-change in the heat capacity indicating the glass transition can be observed.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is used to assess thermal stability and decomposition patterns. A TGA curve would show the temperatures at which the protecting groups are cleaved. The Boc group is known to be thermally labile and is typically lost at lower temperatures than the more stable Fmoc group. chimia.chresearchgate.net The percentage of mass loss at each decomposition step can be correlated with the loss of specific fragments (e.g., the mass loss corresponding to isobutylene (B52900) and CO₂ from the Boc group), confirming the compound's structure and stability limits.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-tert-butoxycarbonyl-DL-serine | Boc-DL-Ser-OH |

| Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-DL-asparagine | Fmoc-DL-Asn(Trt)-OH |

| Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine | Fmoc-L-Asn(Trt)-OH |

| Nα-(9-Fluorenylmethoxycarbonyl)-DL-asparagine | Fmoc-DL-Asn-OH |

Reactivity, Stability, and Mechanistic Investigations of the Chemical Compound

Kinetic and Thermodynamic Studies of Protecting Group (Boc, Fmoc, Trt) Lability and Cleavage

The utility of Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) in chemical synthesis, particularly peptide synthesis, is fundamentally dependent on the lability of its three protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trityl (Trt). These groups are designed to be stable under certain conditions and selectively removed under others, a principle known as orthogonality.

The Boc group , protecting the amine of serine, is highly sensitive to acidic conditions. acsgcipr.org Its cleavage mechanism involves protonation of the carbamate (B1207046), followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the free amine. researchgate.netyoutube.com Kinetic studies have shown that the rate of Boc deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl. nih.govacs.orgacs.org In contrast, with weaker acids such as trifluoroacetic acid (TFA), a large excess is often required to achieve a reasonable reaction rate. nih.govacs.org

The Fmoc group , protecting the amine of asparagine, is characteristically base-labile. youtube.com Deprotection is typically achieved using a mild amine base, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and release of the free amine, carbon dioxide, and dibenzofulvene. youtube.com

The Trityl (Trt) group protects the side-chain amide of asparagine. This group is acid-labile, similar to Boc, but generally requires stronger acidic conditions for efficient removal than the Mmt or Mtt groups. peptide.com Cleavage with TFA is common, often completed within an hour at room temperature. However, studies have shown that the deprotection of a Trt group from an N-terminal asparagine can be unusually slow, potentially leading to incomplete removal under standard conditions. nih.gov The lability of the Trt group is based on the formation of the highly stable triphenylmethyl carbocation. nih.gov Protecting the asparagine side chain with a Trt group serves a dual purpose: it prevents dehydration and subsequent aspartimide formation during activation and also improves the solubility of the Fmoc-amino acid derivative. peptide.comnbinno.com

Table 1: Comparative Lability of Protecting Groups

| Protecting Group | Component Protected | Typical Cleavage Reagent(s) | Mechanism | Relative Lability |

| Boc | DL-Serine (α-amine) | Strong acids (e.g., TFA, HCl) | Acid-catalyzed fragmentation | High acid lability |

| Fmoc | DL-Asparagine (α-amine) | Mild amine bases (e.g., Piperidine) | Base-induced β-elimination | High base lability |

| Trt | DL-Asparagine (side-chain amide) | Strong acids (e.g., TFA) | Acid-catalyzed fragmentation | Moderate to high acid lability |

Mechanisms of Intermolecular Interactions within the Complex/Salt Structure

The designation "Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)" suggests a 1:1 complex, likely a co-crystal or salt, held together by non-covalent forces. In its crystalline form, the structure is stabilized by a network of intermolecular interactions. Given that both components are amino acid derivatives, these interactions are multifaceted.

Ionic Interactions and Hydrogen Bonding : The primary interaction is expected between the carboxylic acid of Boc-DL-Ser-OH and a basic site on the Fmoc-DL-Asn(Trt)-OH molecule. Although the asparagine derivative also has a carboxylic acid, zwitterionic character can facilitate salt bridge formation. nih.gov This involves the transfer of a proton from the serine's carboxyl group to a suitable acceptor, creating a carboxylate and a protonated species. This ion pair is then stabilized by strong electrostatic attraction. youtube.com This charge-assisted hydrogen bonding is a powerful force in organizing molecules in the solid state. japtronline.com

Hydrogen Bonding Network : Beyond the primary ionic interaction, a complex network of hydrogen bonds is anticipated. acs.org The hydroxyl group of serine, the amide protons of the carbamates and the asparagine side chain, and the carbonyl oxygens of all three protecting groups and the carboxylic acids can all participate as hydrogen bond donors or acceptors. These interactions contribute significantly to the stability of the crystal lattice. acs.org

The presence of salts or different solvent environments can modulate the strength of these interactions by altering the local dielectric constant and screening electrostatic forces. nih.govresearchgate.netnih.gov

Degradation Pathways and Stability under Various Reaction Conditions

The stability of Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) is contingent on the chemical integrity of its constituent amino acids and their protecting groups under specific conditions of storage and reaction. For long-term storage, protected amino acids are best kept at low temperatures (e.g., 5°C) and tightly sealed to prevent moisture contamination. peptide.com

Several degradation pathways can compromise the compound's purity:

Deamidation of Asparagine : The asparagine residue is susceptible to deamidation, a reaction where the side-chain amide is hydrolyzed to a carboxylic acid, forming an aspartic acid residue. researchgate.net This process is often accelerated at neutral or alkaline pH and proceeds through a cyclic succinimide (B58015) intermediate. researchgate.net The Trt protection on the side-chain amide significantly mitigates this degradation pathway during synthesis. nbinno.com

Hydrolysis : The ester-like bonds within the Boc and Fmoc carbamate groups, as well as the peptide bonds formed during synthesis, can undergo hydrolysis. This is typically catalyzed by strong acidic or basic conditions outside the specific ranges used for selective deprotection.

Side Reactions During Deprotection :

Boc Cleavage : The generation of the tert-butyl cation during acid-mediated Boc removal can lead to alkylation of nucleophilic residues, such as tryptophan or methionine, if they are present in a peptide sequence. acsgcipr.org

Fmoc Cleavage : The dibenzofulvene byproduct generated during base-mediated Fmoc removal can form adducts with the newly liberated amine if not effectively scavenged by the base (e.g., piperidine).

Table 2: Potential Degradation Products and Side Reactions

| Component | Condition | Degradation Pathway | Resulting Product/Side Product |

| Fmoc-DL-Asn(Trt) | Basic (Fmoc cleavage) | Adduct formation | Dibenzofulvene-piperidine adduct |

| Fmoc-DL-Asn(Trt) | Neutral/Alkaline pH (if Trt is removed) | Deamidation | Aspartic acid residue |

| Boc-DL-Ser | Acidic (Boc cleavage) | Alkylation (in presence of nucleophiles) | t-butylated side products |

| Serine Residue | Acidic | N–O Acyl Shift | Ester linkage (reversible with base) peptide.com |

Role of the Chemical Compound in Peptide Bond Formation Mechanisms

Protected amino acids are the fundamental building blocks in modern peptide synthesis. libretexts.org The compound Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) provides two orthogonally protected amino acids suitable for stepwise peptide assembly, most notably in Solid-Phase Peptide Synthesis (SPPS).

The general strategy involves:

Immobilization : One amino acid is anchored to a solid support (resin). For instance, Fmoc-DL-Asn(Trt)-OH could be attached via its carboxyl group.

Deprotection : The α-amine protecting group is selectively removed. In this case, the Fmoc group would be cleaved with piperidine to expose the free amine of the resin-bound asparagine.

Coupling : The second amino acid, with its α-amine protected and its carboxyl group activated, is introduced to form the peptide bond. Here, Boc-DL-Ser-OH would be activated. The activation of the carboxyl group is crucial as it converts the hydroxyl into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the other amino acid. creative-peptides.comuniurb.it

This activation is typically achieved using coupling reagents . A common choice is a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). youtube.com The mechanism involves the carboxyl group of Boc-DL-Ser-OH attacking the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly attacked by the nucleophilic amine of the deprotected asparagine residue, forming the peptide bond and releasing a urea (B33335) byproduct. youtube.com To increase efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

The orthogonal nature of the Boc and Fmoc groups allows for selective deprotection at each step, enabling the controlled, sequential addition of amino acids to build a specific peptide chain.

Investigation of Stereochemical Integrity during Reactivity and Deprotection

Maintaining the stereochemical purity of the chiral α-carbons is one of the most significant challenges in peptide synthesis. nih.gov Epimerization, the conversion of one stereoisomer into its opposite (e.g., L to D), can occur at several stages, leading to diastereomeric impurities that are difficult to separate from the target peptide. researchgate.net

The primary risk of racemization occurs during the carboxyl group activation step. nih.govacs.org The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. peptide.com The α-proton of this cyclic intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a mixture of L and D isomers.

Several factors influence the rate of epimerization:

Amino Acid Identity : Certain amino acids are more prone to racemization, with serine and cysteine being particularly susceptible. peptide.comnih.gov

Coupling Reagents : The choice of coupling reagent and additives significantly impacts racemization. The inclusion of additives like HOBt or HOAt can minimize epimerization by favoring a reaction pathway through an active ester, which is less prone to oxazolone (B7731731) formation. peptide.comhighfine.com

Base : The type and concentration of the base used during the coupling step can promote proton abstraction from the oxazolone intermediate. Sterically hindered bases are often preferred. highfine.com

Solvent : Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp

Deprotection steps can also pose a risk. While Fmoc removal with piperidine is generally considered safe, prolonged exposure or elevated temperatures can cause epimerization. Similarly, harsh acidic conditions for Boc or Trt removal can sometimes affect stereochemical integrity. acs.org For serine specifically, glycosylation has been shown to dramatically increase the rate of epimerization during coupling. nih.gov While the serine in this compound is not glycosylated, it highlights the inherent sensitivity of the serine α-proton. Careful control of reaction conditions, including temperature, reaction time, and choice of reagents, is essential to preserve the stereochemical integrity of both the serine and asparagine residues. u-tokyo.ac.jp

Table 3: Factors Influencing Stereochemical Integrity

| Factor | Influence on Epimerization | Mitigation Strategy |

| Carboxyl Activation | Formation of oxazolone intermediate increases risk. peptide.com | Use of additives (e.g., HOBt, HOAt); choosing appropriate coupling reagents. highfine.com |

| Amino Acid Residue | Serine is highly susceptible to racemization. nih.gov | Optimized coupling protocols; use of less activating conditions. |

| Base | Promotes abstraction of the α-proton from the oxazolone. highfine.com | Use of sterically hindered, non-nucleophilic bases; careful control of stoichiometry. |

| Solvent | Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp | Selection of less polar solvents where possible (e.g., DCM over DMF). |

| Temperature | Higher temperatures accelerate racemization. | Perform coupling reactions at or below room temperature. u-tokyo.ac.jp |

Applications of the Chemical Compound in Complex Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for the routine assembly of peptides, where an amino acid chain is progressively elongated while anchored to an insoluble resin support. iris-biotech.de The primary advantage of SPPS lies in the simplified purification process, where excess reagents and byproducts are removed by simple filtration and washing. The two dominant strategies in SPPS are Boc-based and Fmoc-based chemistry, which differ in the type of protecting group used for the temporary protection of the Nα-amino group. iris-biotech.de

The Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) dipeptide is well-suited for integration into Fmoc-based SPPS protocols. In a typical synthesis, the free carboxyl group of the asparagine residue would be activated and coupled to the free amine of the resin-bound growing peptide chain. chempep.com The Trt group on the asparagine side-chain amide is crucial for preventing dehydration and subsequent aspartimide formation, a common side reaction that can lead to impurities and reduced yield. nbinno.compeptide.comadvancedchemtech.com The Boc group on the serine N-terminus remains stable during the standard Fmoc deprotection steps, which utilize a mild base like piperidine (B6355638). nih.gov

This dipeptide's structure allows for the introduction of two amino acid residues in a single coupling step, enhancing efficiency. Following its incorporation, the Boc group at the N-terminus can be removed with a moderate acid such as trifluoroacetic acid (TFA) to allow for further chain elongation from the serine residue. nih.gov The presence of the Fmoc group on the side chain offers a point for later-stage, on-resin modification, such as the attachment of other molecules or the creation of branched structures.

| Feature | Boc-SPPS Strategy | Fmoc-SPPS Strategy |

|---|---|---|

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Deprotection Reagent | Moderate Acid (e.g., TFA) nih.gov | Mild Base (e.g., 20% Piperidine in DMF) iris-biotech.deresearchgate.net |

| Side-Chain Protection | Acid-labile (e.g., Benzyl-based), requires strong acid for final cleavage iris-biotech.de | Acid-labile (e.g., tBu, Trt, Pbf), removed during final cleavage iris-biotech.de |

| Final Cleavage | Strong, hazardous acid (e.g., HF) nih.gov | Strong acid (e.g., TFA cocktail) iris-biotech.de |

| Compatibility | Required for certain protocols or when Fmoc strategies fail (e.g., some thioesters). iris-biotech.de | Milder conditions, compatible with many modified peptides; allows for on-resin modifications. nih.govnih.gov |

Utility in Solution-Phase Peptide Synthesis and Fragment Condensation Strategies

While SPPS is dominant, solution-phase peptide synthesis remains valuable, particularly for large-scale production and the synthesis of short peptides. In this approach, all reactants are dissolved in an appropriate solvent. The use of pre-formed, protected fragments like Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) is a key strategy in solution-phase synthesis. This approach, known as fragment condensation, involves coupling larger peptide segments together, which can be more efficient than adding amino acids one by one. researchgate.net

Employing this dipeptide as a single unit reduces the number of synthetic and purification steps compared to the sequential addition of serine and asparagine. This minimizes the risk of cumulative yield loss and the formation of side products. The well-defined structure of the dipeptide ensures that the Ser-Asn linkage is correctly formed before its incorporation into a larger peptide chain. Furthermore, the solubility properties of this protected dipeptide can be more favorable than those of the individual amino acids or the growing peptide chain, facilitating the reaction. peptide.comadvancedchemtech.com In a fragment condensation strategy, the dipeptide can be coupled with another peptide fragment in solution, after which one of its protecting groups can be selectively removed to continue the synthesis.

Application in the Construction of Branched, Cyclic, and Constrained Peptide Architectures

The synthesis of peptides with non-linear topologies, such as branched or cyclic structures, requires building blocks with orthogonal protecting groups that allow for site-selective chain extension or cyclization. The Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) compound is exceptionally well-suited for this purpose due to its trifunctional nature.

Linear Elongation: The Boc-protected N-terminus of serine and the free carboxyl group of asparagine serve as the primary points for linear peptide chain assembly.

Branching Point: The side-chain Fmoc group, attached via the serine hydroxyl, provides a third, orthogonally accessible site. After the linear backbone is assembled, the Fmoc group can be selectively removed with a base without affecting the acid-labile Boc and Trt groups. nih.gov This exposes a reactive site on the serine side chain, allowing a second peptide chain to be synthesized, resulting in a branched peptide.

Cyclization: This building block can be used to synthesize constrained peptides. For instance, a linear peptide can be assembled and then cyclized by forming a lactam bridge between the N-terminus and a side-chain carboxyl group, or via a side-chain-to-side-chain linkage. The unique arrangement of protecting groups in this dipeptide allows for precise control over which functional groups are available for the cyclization reaction.

| Protecting Group | Chemical Nature | Removal Condition | Strategic Use in Complex Architectures |

|---|---|---|---|

| Boc (on Ser Nα) | Acid-labile Urethane (B1682113) | Moderate Acid (TFA) nih.gov | Temporary protection of the main chain N-terminus. |

| Fmoc (on Ser side-chain via Asn) | Base-labile Urethane | Mild Base (Piperidine) nih.gov | Orthogonal handle for branching or side-chain modification. |

| Trt (on Asn side-chain) | Acid-labile Ether | Strong Acid (TFA) advancedchemtech.com | Permanent protection of the Asn amide to prevent side reactions. nbinno.com |

Strategic Use in Ligation Chemistry for Large Peptide Assembly

The chemical synthesis of large proteins (over ~50 amino acids) is often beyond the practical limits of stepwise SPPS. researchgate.net Native Chemical Ligation (NCL) is a powerful technique that overcomes this limitation by allowing two unprotected peptide fragments to be chemoselectively joined in an aqueous solution. researchgate.netnih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native amide bond at the ligation site. nih.gov

Peptide fragments for NCL are typically prepared using SPPS. nih.gov The Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) dipeptide can be incorporated into a peptide segment intended for ligation. While Fmoc-SPPS is generally preferred for its milder conditions, the synthesis of the required C-terminal thioesters can be challenging due to the instability of the thioester bond to the piperidine used for Fmoc removal. springernature.com Therefore, specialized strategies are often required. A peptide fragment containing the Ser-Asn motif can be synthesized using this building block, purified, and then used in a subsequent ligation step to assemble a larger protein. The unique side-chain modification could also be explored in the context of extended ligation methodologies that move beyond the canonical N-terminal cysteine requirement.

Exploration in Chemoenzymatic Peptide Synthesis Approaches

Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. In this approach, chemically synthesized peptide fragments, which can include non-natural amino acids or modifications, are ligated together using enzymes like subtiligase or omniligase. This strategy avoids the use of protecting groups at the ligation step and often proceeds with high efficiency under mild, aqueous conditions.

The Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) building block can be used to create a unique, non-natural peptide fragment. This fragment, after deprotection, could serve as a substrate for a peptide ligase. The enzyme's ability to recognize and couple this modified fragment would depend on its substrate specificity. The presence of the unnatural linkage and DL-amino acids might influence enzyme recognition, potentially allowing for highly selective ligations or requiring the use of engineered enzymes with broader substrate scopes. This approach opens avenues for creating complex biomolecules that are inaccessible through purely chemical or biological methods.

Contribution to the Synthesis of Peptidomimetics and Non-Natural Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation, bioavailability, or receptor affinity. The incorporation of non-natural structural elements is a hallmark of peptidomimetic design.

The Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1) compound is itself a building block for peptidomimetics. The linkage between the serine hydroxyl group and the asparagine side-chain carboxyl group is not a native peptide bond. When this dipeptide is incorporated into a peptide sequence, it introduces a non-natural, ester-like linkage within a side chain, which can impose specific conformational constraints on the peptide backbone. This can alter its three-dimensional structure and its interaction with biological targets. Furthermore, the use of DL-amino acids, which are enantiomers of the naturally occurring L-amino acids, results in peptides that are highly resistant to degradation by proteases, significantly extending their biological half-life. tcichemicals.com

Computational and Theoretical Studies of the Chemical Compound

Conformational Analysis and Potential Energy Surface Mapping

Computational chemistry provides powerful tools to explore the vast conformational space available to protected amino acids. For a complex like Boc-DL-Ser(1)-OH·Fmoc-DL-Asn(Trt)-(1), understanding the preferred three-dimensional arrangements is crucial as conformation dictates intermolecular interactions and ultimately its bulk properties.

Potential Energy Surface (PES) Mapping: The conformational preferences of peptides and their derivatives are often visualized using Ramachandran plots, which map the potential energy as a function of the backbone dihedral angles phi (Φ) and psi (Ψ). Theoretical studies on dipeptide models, such as alanine (B10760859) dipeptide, have been instrumental in identifying low-energy regions corresponding to stable secondary structures like α-helices and β-sheets. cp2k.orgnih.govnih.gov For the components of the title compound, similar analyses reveal the influence of the bulky protecting groups on the accessible (Φ, Ψ) space.

Boc-DL-Serine: The tert-Butyloxycarbonyl (Boc) group introduces steric hindrance that can restrict the rotational freedom of the serine backbone. Computational models would likely show a modified Ramachandran plot compared to an unprotected serine residue, with certain regions being energetically unfavorable.

Fmoc-DL-Asn(Trt): The large, aromatic 9-fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups impose significant steric constraints. advancedchemtech.com PES mapping for this component would reveal a highly restricted conformational landscape, with deep, well-defined energy minima. The bulky nature of these groups is a key factor in how this molecule interacts with itself and its environment.

By combining the individual PES maps of the two components, a multi-dimensional energy landscape for the non-covalent complex could be constructed. This would identify the most stable docked conformations, driven by hydrogen bonding and steric compatibility between the Boc-Ser-OH and Fmoc-Asn(Trt) moieties.

Table 1: Representative Dihedral Angles for Low-Energy Conformations This interactive table illustrates typical low-energy dihedral angle combinations (in degrees) that would be identified through a Potential Energy Surface (PES) scan of a protected dipeptide model. These values correspond to stable secondary structure motifs.

| Conformation | Dihedral Angle Φ (degrees) | Dihedral Angle Ψ (degrees) | Relative Energy (kcal/mol) |

| Right-handed α-helix | -57 | -47 | 0.5 |

| β-sheet | -139 | +135 | 0.0 |

| Polyproline II Helix | -75 | +145 | 0.2 |

| Left-handed α-helix | +57 | +47 | 2.5 |

Molecular Dynamics Simulations of Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in solution, capturing their motion and interactions over time. nih.gov For Boc-DL-Ser(1)-OH·Fmoc-DL-Asn(Trt)-(1), MD simulations are essential for understanding its solvation, aggregation tendencies, and the nature of the non-covalent bond holding the complex together.

Simulations would typically place the complex in a box of explicit solvent molecules (e.g., water or an organic solvent like dimethylformamide) and calculate the forces between all atoms over thousands of time steps. nih.govfu-berlin.de This approach allows for the observation of:

Solvent Shell Structure: How solvent molecules arrange around the hydrophobic (Boc, Fmoc, Trt) and hydrophilic (hydroxyl, amide, carboxyl) parts of the complex. Water molecules are expected to form specific hydrogen-bonding networks with the polar groups. acs.org

Conformational Dynamics: The complex would not remain static but would fluctuate between different low-energy conformations. MD simulations can reveal the timescales of these transitions and the stability of the dominant structures. rsc.org